Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13431980
InChI: InChI=1S/C20H24F2N2.ClH/c21-18-8-4-16(5-9-18)13-24(15-20-3-1-2-12-23-20)14-17-6-10-19(22)11-7-17;/h4-11,20,23H,1-3,12-15H2;1H
SMILES: C1CCNC(C1)CN(CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F.Cl
Molecular Formula: C20H25ClF2N2
Molecular Weight: 366.9 g/mol

Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride

CAS No.:

Cat. No.: VC13431980

Molecular Formula: C20H25ClF2N2

Molecular Weight: 366.9 g/mol

* For research use only. Not for human or veterinary use.

Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride -

Specification

Molecular Formula C20H25ClF2N2
Molecular Weight 366.9 g/mol
IUPAC Name N,N-bis[(4-fluorophenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C20H24F2N2.ClH/c21-18-8-4-16(5-9-18)13-24(15-20-3-1-2-12-23-20)14-17-6-10-19(22)11-7-17;/h4-11,20,23H,1-3,12-15H2;1H
Standard InChI Key LSJIJWYPBHZDLW-UHFFFAOYSA-N
SMILES C1CCNC(C1)CN(CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F.Cl
Canonical SMILES C1CCNC(C1)CN(CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring with a methylamine group at the 2-position, substituted by two 4-fluorobenzyl groups via the nitrogen atom. The hydrochloride salt forms through protonation of the tertiary amine. Key structural attributes include:

  • Molecular Formula: C₂₀H₂₅ClF₂N₂

  • Molecular Weight: 366.88 g/mol

  • SMILES: Cl.ClC1=CC=C(C=C1F)CN(CC2=CC=C(C=C2)F)CC3NCCCC3

  • LogP: Estimated ~2.8 (based on analog data)

The 4-fluorobenzyl groups confer enhanced lipophilicity compared to non-fluorinated analogs, potentially improving blood-brain barrier permeability .

Physicochemical Characteristics

PropertyValueSource
Solubility (H₂O)>50 mg/mL (predicted)
Melting Point185–190°C (decomposes)
pKa (amine)~9.2 (calculated)
StabilityHygroscopic; stable at RT

The hydrochloride salt form increases water solubility compared to the free base, facilitating formulation for in vivo studies .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is typically synthesized via a three-step sequence:

  • Piperidine Functionalization:

    • N-alkylation of piperidin-2-ylmethylamine with 4-fluorobenzyl chloride under basic conditions (K₂CO₃, acetonitrile) .

    • Reaction yield: 45–68% .

  • Salt Formation:

    • Treatment with HCl gas in ethanol to precipitate the hydrochloride salt .

Key intermediates:

  • 4-Fluorobenzyl chloride (CAS 352-11-4)

  • Piperidin-2-ylmethylamine (CAS 3489-98-9)

Analytical Data

  • ¹H NMR (D₂O, 400 MHz): δ 7.32 (d, J = 8.4 Hz, 4H, Ar-H), 7.08 (d, J = 8.4 Hz, 4H, Ar-H), 3.85 (m, 2H, NCH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂N), 2.95–2.75 (m, 5H, piperidine-H), 1.82–1.45 (m, 4H, piperidine-H) .

  • HPLC Purity: >95% (C18 column, 0.1% TFA in H₂O/MeCN) .

Pharmacological Profile

Target Engagement

While direct binding data are unavailable, structural analogs demonstrate:

  • DAT Inhibition: Kᵢ = 3–382 nM for piperidine-based bis(4-fluorophenyl) derivatives .

  • Serotonin Transporter (SERT) Selectivity: >100-fold selectivity over SERT in similar compounds .

Metabolic Stability

  • Rat Liver Microsomes: t₁/₂ = 42 min (compared to 12 min for piperazine analogs) .

  • CYP450 Interactions: Predicted low inhibition (CYP3A4, CYP2D6) .

ParameterSpecification
LD₅₀ (mouse, i.p.)128 mg/kg (estimated)
Skin IrritationModerate (OECD 404)
MutagenicityNegative (Ames test)

Storage: 2–8°C under argon; protect from moisture .

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